molecular formula C12H6ClF3O3 B064203 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid CAS No. 175276-60-5

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B064203
CAS No.: 175276-60-5
M. Wt: 290.62 g/mol
InChI Key: BQUIEVOFWHVZAW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids This compound is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-3,4-dicarboxylic acid derivatives.

    Reduction: 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-methanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study the interactions of furan derivatives with biological macromolecules.

    Industry: Used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Bromophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.

    5-(4-Chlorophenyl)-2-(methyl)furan-3-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both a 4-chlorophenyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O3/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUIEVOFWHVZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371503
Record name 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID80371503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-60-5
Record name 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175276-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid
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